N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine
Description
N-[3-(7-Methoxy-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic indole derivative characterized by a 7-methoxy-substituted indole core linked via a propanoyl chain to beta-alanine. This structural arrangement combines the bioactive indole scaffold—known for its roles in receptor binding and enzyme modulation—with the amino acid derivative beta-alanine, which enhances solubility and metabolic stability.
Properties
IUPAC Name |
3-[3-(7-methoxyindol-1-yl)propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-12-4-2-3-11-6-9-17(15(11)12)10-7-13(18)16-8-5-14(19)20/h2-4,6,9H,5,7-8,10H2,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXKFVITJGXJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine typically involves the reaction of 7-methoxyindole with a suitable acylating agent to introduce the propanoyl group, followed by the attachment of beta-alanine . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The biological and chemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:
Key Findings from Comparative Studies
Substituent Position and Halogen Effects :
- 2-Phenyl substitution (): Increases steric bulk, enhancing receptor binding affinity compared to unsubstituted indoles. However, reduced solubility may limit bioavailability .
- 4-Chloro and 6-Chloro derivatives (): Chlorine at the 4-position alters electronic density, favoring interactions with hydrophobic enzyme pockets. The 6-chloro analog shows reduced activity compared to 4-chloro, highlighting positional sensitivity .
Methoxy Group Impact: The 7-methoxy group in the target compound improves lipophilicity and stabilizes interactions with aromatic residues in target proteins.
Linker and Side-Chain Modifications: Propanoyl vs. Beta-alanine modifications: Extending the carboxylic acid chain (e.g., 4-{[...]butanoic acid) increases polarity, improving solubility but possibly reducing membrane permeability .
Heterocyclic Additions :
- Compounds like N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide () demonstrate that adding heterocycles (e.g., thiadiazole) introduces new pharmacophoric features, broadening biological activity against pathogens and cancer cells .
Biological Activity
Overview
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic compound characterized by its indole structure, which is known for its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic effects, particularly in anti-inflammatory, anticancer, and antimicrobial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole ring system allows the compound to bind to various proteins and enzymes, modulating their activities. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that play a role in cancer progression. Understanding these interactions is crucial for elucidating the therapeutic potential of this compound.
1. Anti-inflammatory Effects
Research indicates that compounds with indole structures often exhibit anti-inflammatory properties. The interaction of this compound with inflammatory mediators can potentially reduce inflammation in various models.
2. Anticancer Potential
Indole derivatives have been studied for their anticancer properties. The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Preliminary studies suggest that it could inhibit tumor growth in specific cancer models.
3. Antimicrobial Activity
The compound's structure suggests possible antimicrobial properties, particularly against drug-resistant pathogens. The presence of halogen atoms in related compounds has been shown to enhance their antimicrobial efficacy, indicating a similar potential for this compound.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various indole derivatives, including this compound, using a murine model of inflammation. Results indicated significant reductions in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment, suggesting a potent anti-inflammatory effect.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7 line). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Comparative Analysis of Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
